![molecular formula C11H11N3O B1333210 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde CAS No. 383135-67-9](/img/structure/B1333210.png)
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, also known as DMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPP is a pyrrole derivative that has been shown to have a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Scientific Research Applications
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities that make it a promising candidate for drug discovery and development. 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens, including drug-resistant strains. It has also been shown to have anticancer activity, with the ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in the target cells. 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has been shown to inhibit the activity of bacterial and fungal enzymes, including DNA gyrase and topoisomerase IV, which are essential for cell division and replication. 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and replication of bacterial and fungal pathogens, and to induce apoptosis in cancer cells. 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been shown to have a range of biological activities that make it a promising candidate for drug discovery and development. However, 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde also has some limitations for lab experiments. It is a reactive compound that can be difficult to handle, and its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde. One area of interest is the development of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde-based drugs for the treatment of bacterial and fungal infections, as well as cancer. Another area of interest is the study of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde's mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to explore the potential applications of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde in other areas of biology, such as neuroscience and immunology.
Conclusion
In conclusion, 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, or 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, is a promising compound for scientific research. Its antimicrobial, antifungal, and anticancer properties make it a promising candidate for drug discovery and development. While its mechanism of action is not fully understood, research on 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has the potential to lead to the development of new therapies for a range of diseases.
Synthesis Methods
The synthesis of 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde involves the reaction of 2,4-dimethylpyrrole with 2-bromo-4,6-dimethylpyrimidine in the presence of a base such as potassium tert-butoxide. The resulting product is then oxidized with sodium periodate to yield 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde. This method has been shown to be an efficient and reliable way to produce 1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde in high yield and purity.
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-6-9(2)13-11(12-8)14-5-3-4-10(14)7-15/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXKCXMAAXVCKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethyl-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde |
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